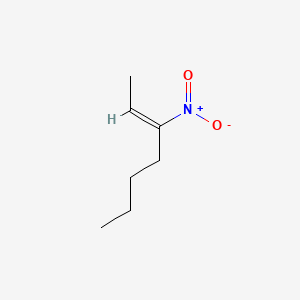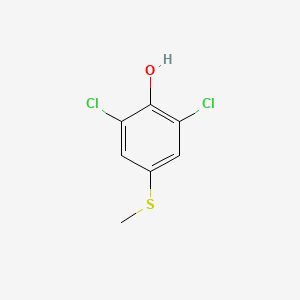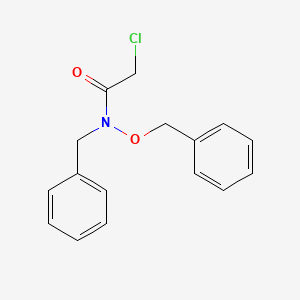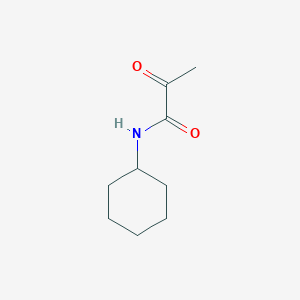![molecular formula C13H20ClN3O2 B14721910 [2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride CAS No. 7148-67-6](/img/structure/B14721910.png)
[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride is a quaternary ammonium compound with a complex chemical structure. It is characterized by its ability to inhibit photosynthesis in plants, making it a potent herbicide . This compound is particularly effective in controlling a wide range of grasses and broadleaf weeds, ensuring the healthy growth of various crops .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with trimethylamine and chloroacetyl chloride to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and specific temperature conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazone derivatives.
Aplicaciones Científicas De Investigación
[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized as a herbicide in agricultural practices to control weed growth and enhance crop yield.
Mecanismo De Acción
The mechanism of action of [2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride involves the inhibition of photosynthesis in plants. The compound interferes with the electron transport chain in chloroplasts, leading to the disruption of ATP synthesis and ultimately causing plant death . The molecular targets include key enzymes involved in the photosynthetic process .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, [2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride is unique due to its quaternary ammonium structure, which enhances its solubility and stability in aqueous environments . This structural feature also contributes to its potent herbicidal activity .
Propiedades
Número CAS |
7148-67-6 |
|---|---|
Fórmula molecular |
C13H20ClN3O2 |
Peso molecular |
285.77 g/mol |
Nombre IUPAC |
[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-16(2,3)10-13(17)15-14-9-11-5-7-12(18-4)8-6-11;/h5-9H,10H2,1-4H3;1H/b14-9-; |
Clave InChI |
VQROODFURJMIFE-WQRRWHLMSA-N |
SMILES isomérico |
C[N+](C)(C)CC(=O)N/N=C\C1=CC=C(C=C1)OC.[Cl-] |
SMILES canónico |
C[N+](C)(C)CC(=O)NN=CC1=CC=C(C=C1)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14721845.png)







![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B14721908.png)

![4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol](/img/structure/B14721918.png)
silane](/img/structure/B14721922.png)

